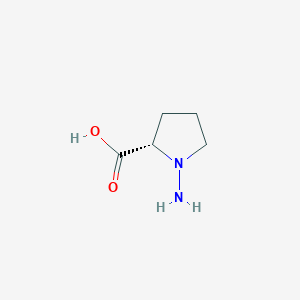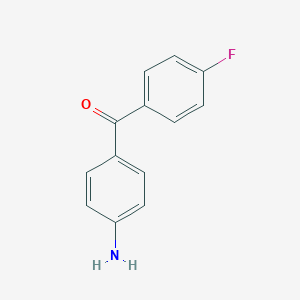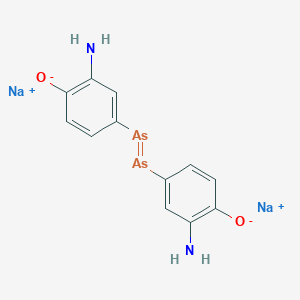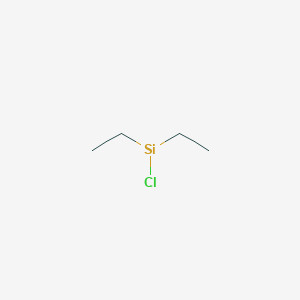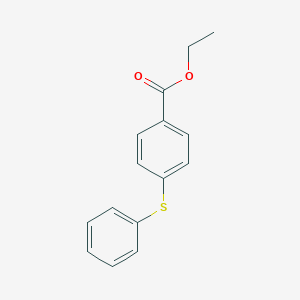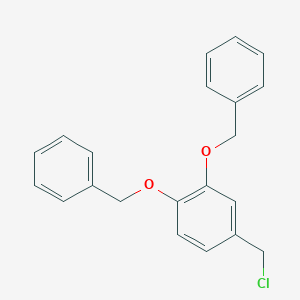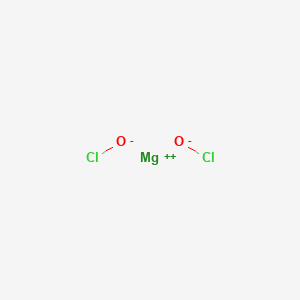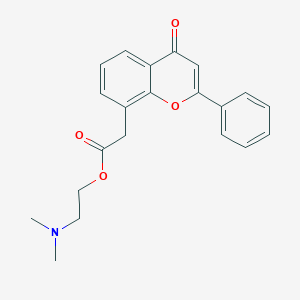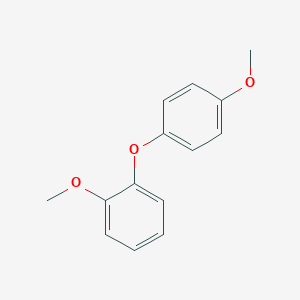
1-Methoxy-2-(4-methoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(4-methoxyphenoxy)benzene: is an organic compound with the molecular formula C14H14O3 It is a derivative of benzene, featuring methoxy and phenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(4-methoxyphenoxy)benzene typically involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of cesium carbonate and copper(I) chloride as catalysts. The reaction is carried out in 1-methyl-2-pyrrolidinone (NMP) as the solvent under nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reagents and conditions as described in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Methoxy-2-(4-methoxyphenoxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenoxy groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 1-Methoxy-2-(4-methoxyphenoxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: In biological research, this compound can be used to study the effects of methoxy and phenoxy substituents on biological activity and interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(4-methoxyphenoxy)benzene involves its interaction with molecular targets through its methoxy and phenoxy groups. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-phenoxy-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-methoxy-4-(2-cyano-2-phenylethenyl)-
Properties
CAS No. |
1655-72-7 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-methoxy-2-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
InChI Key |
IWPMJLHVGKZTNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


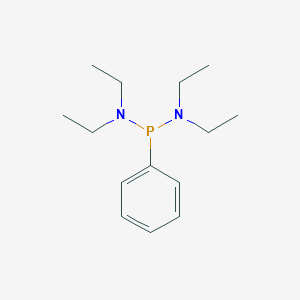
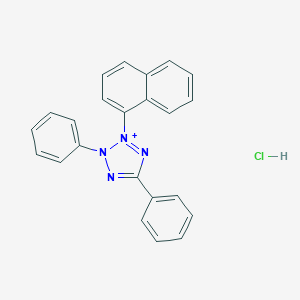
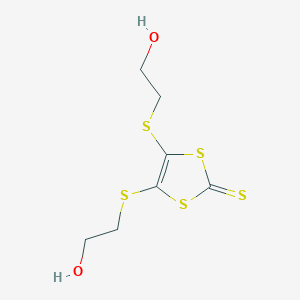
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
